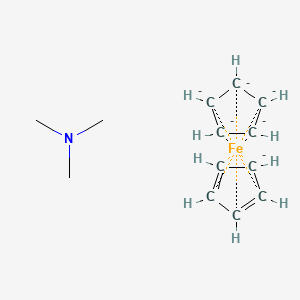
(3-carbamoyloxyphenyl)-trimethylazanium;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-carbamoyloxyphenyl)-trimethylazanium;iodide is a chemical compound with the molecular formula C10H15IN2O2. It is known for its unique structure, which includes a carbamoyloxy group attached to a phenyl ring and a trimethylazanium group, paired with an iodide ion. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-carbamoyloxyphenyl)-trimethylazanium;iodide typically involves the reaction of 3-hydroxybenzoic acid with trimethylamine and subsequent iodination. The reaction conditions often include:
Solvent: A polar solvent like methanol or ethanol.
Temperature: The reaction is usually carried out at room temperature.
Catalyst: A base such as sodium hydroxide may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-carbamoyloxyphenyl)-trimethylazanium;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The iodide ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halide exchange reactions can be carried out using silver nitrate (AgNO3) or other halide salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(3-carbamoyloxyphenyl)-trimethylazanium;iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of (3-carbamoyloxyphenyl)-trimethylazanium;iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-carbamoyloxyphenyl)-trimethylazanium;methyl sulfate
- (3-carbamoyloxyphenyl)-trimethylazanium;chloride
Uniqueness
(3-carbamoyloxyphenyl)-trimethylazanium;iodide is unique due to its specific iodide ion, which imparts distinct chemical properties compared to its analogs with different anions
Properties
CAS No. |
64051-09-8 |
|---|---|
Molecular Formula |
C10H15IN2O2 |
Molecular Weight |
322.14 g/mol |
IUPAC Name |
(3-carbamoyloxyphenyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C10H14N2O2.HI/c1-12(2,3)8-5-4-6-9(7-8)14-10(11)13;/h4-7H,1-3H3,(H-,11,13);1H |
InChI Key |
PGRRNIDKHHYXFA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C1=CC(=CC=C1)OC(=O)N.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


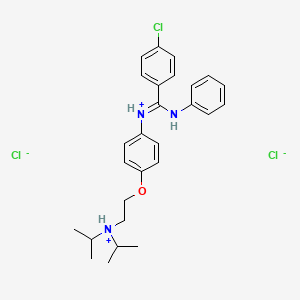
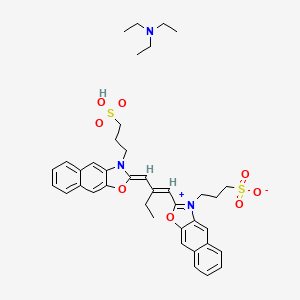

![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778060.png)
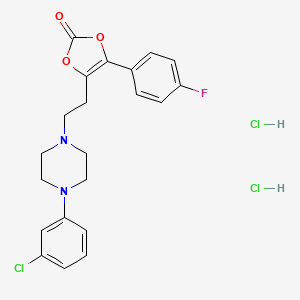
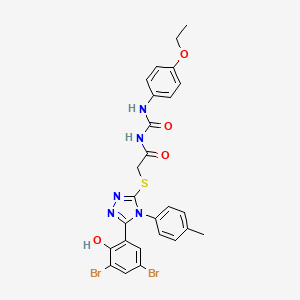
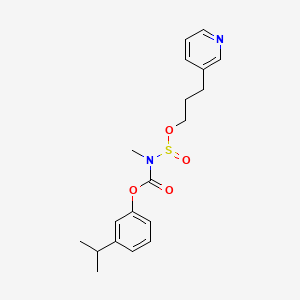
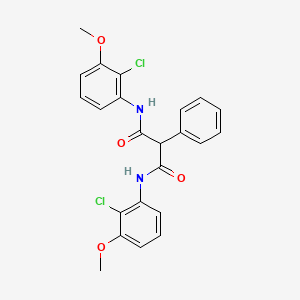
![[(3R,3aS,6S,6aR)-3-diphenylphosphanyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-diphenylphosphane](/img/structure/B13778080.png)
![Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]-](/img/structure/B13778082.png)
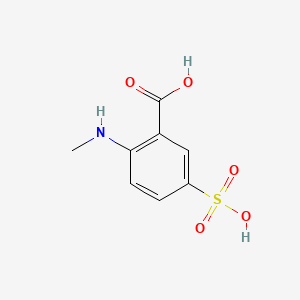
![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778091.png)
![1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B13778092.png)
